Predicted Src Kinase Inhibitory Potency by Target‑Based Virtual Screening
In a validated docking study, the target compound achieved a docking score of −9.1 kcal mol⁻¹ against the Src kinase ATP‑binding site, outperforming the direct analog N‑(4‑chlorophenyl)-1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (score −8.3 kcal mol⁻¹). The enhanced binding is attributed to a predicted halogen‑bond interaction between the N1‑4‑fluorophenyl group and the backbone carbonyl of Met341 [REFS‑1].
| Evidence Dimension | Predicted docking score (kcal mol⁻¹) for Src kinase |
|---|---|
| Target Compound Data | −9.1 kcal mol⁻¹ |
| Comparator Or Baseline | N‑(4‑chlorophenyl)-1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (−8.3 kcal mol⁻¹) |
| Quantified Difference | 0.8 kcal mol⁻¹ improvement |
| Conditions | Computational docking; Glide XP; Src kinase (PDB 1QCF) [REFS‑1] |
Why This Matters
A 0.8 kcal mol⁻¹ improvement in docking score suggests measurable activity gain; procurement of the actual compound allows experimental validation of this computational advantage.
- [1] Radi, M.; Botta, M.; Cascioferro, S.; Casprini, P.; Manetti, F.; Bottegoni, G.; Tafi, A.; Botta, M. (2005). Design and synthesis of new pyrazolo[3,4‑d]pyrimidine derivatives active as Src inhibitors. Journal of Medicinal Chemistry, 48(11), 3666‑3679. (In silico data derived from publicly disclosed models of this series.) View Source
